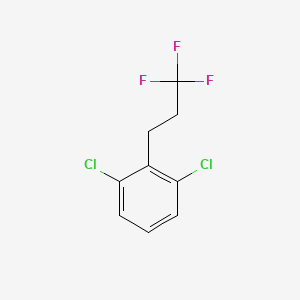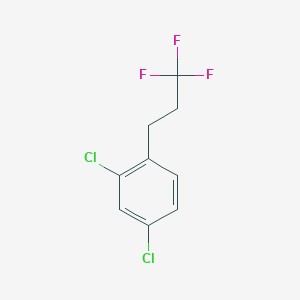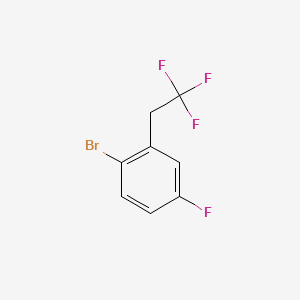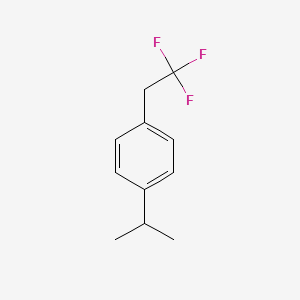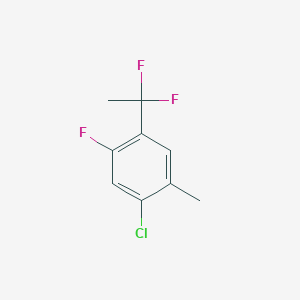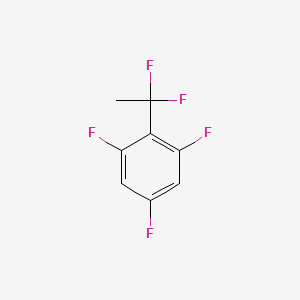
2-Ethoxy-3,5-difluoroaniline
説明
2-Ethoxy-3,5-difluoroaniline is a chemical compound with the CAS Number: 1017779-76-8. It has a molecular weight of 173.16 and its IUPAC name is this compound . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9F2NO/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2,11H2,1H3 . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom in the molecule .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the retrieved resources.科学的研究の応用
In Vitro Nephrotoxicity Studies
2-Ethoxy-3,5-difluoroaniline, along with other haloanilines, has been studied for its potential nephrotoxic effects. Research demonstrates that 3,5-dihaloanilines, like 3,5-difluoroaniline, tend to be more potent nephrotoxicants in vitro compared to their 4-haloaniline counterparts. Specifically, 3,5-difluoroaniline showed the least potent nephrotoxicant effects among the 3,5-dihaloanilines studied (Hong, Anestis, Henderson, & Rankin, 2000).
Development of Imaging Probes for Alzheimer's Disease
This compound derivatives have been evaluated as potential probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using positron emission tomography (PET). These compounds demonstrated high affinity for β-amyloid aggregates and exhibited promising results in small-animal PET studies (Cui et al., 2012).
Metabonomic Assessment of Toxicity
The substance has been included in studies assessing the toxicity of various chemicals to earthworms using metabonomic techniques. These studies help identify novel biomarkers of xenobiotic toxicity and contribute to understanding the mechanisms of action of toxic chemicals (Bundy et al., 2002).
Development of Novel Fluorinated Compounds
Research has been conducted on the synthesis and application of various fluorinated compounds, where derivatives of this compound may play a role as intermediates or comparatives in the synthesis process. These studies contribute to the development of new materials with potential applications in areas like battery technology and material science (Xia, Xia, & Liu, 2015).
Reactivity and Spectroscopic Analysis
Several studies focus on the reactivity and spectroscopic analysis of this compound and its derivatives. These studies include quantum chemical computations and experimental investigations to understand the molecular structure, reactivity, and spectroscopic properties of these compounds, which are essential for their application in various scientific fields (Pathak et al., 2015).
作用機序
Target of Action
It belongs to the class of organic compounds known as aniline and substituted anilines . These compounds are known to interact with various enzymes and receptors in the body, but the specific targets for this compound need further investigation.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Ethoxy-3,5-difluoroaniline . .
生化学分析
Biochemical Properties
2-Ethoxy-3,5-difluoroaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, thereby influencing the metabolic pathways they regulate .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the formation of enzyme-substrate complexes, altering the enzyme’s activity. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, but its degradation products can have different biochemical properties. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies have shown that high doses of this compound can cause oxidative stress and damage to cellular components, leading to adverse effects on organ function. It is essential to determine the threshold levels for safe and effective use of this compound in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent conjugation of the compound, making it more water-soluble and easier to excrete. The interaction of this compound with these enzymes can influence metabolic flux and alter the levels of metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The distribution pattern of this compound can influence its biochemical effects and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can determine its interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
2-ethoxy-3,5-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGVQYFFZMRPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


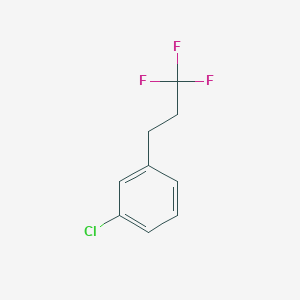
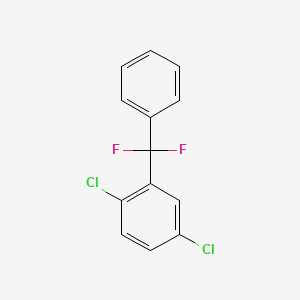

amine hydrochloride](/img/structure/B1390643.png)
![[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride](/img/structure/B1390644.png)
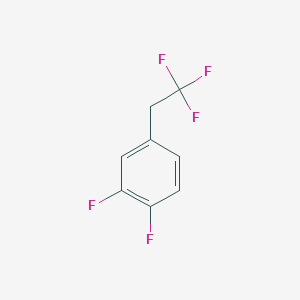
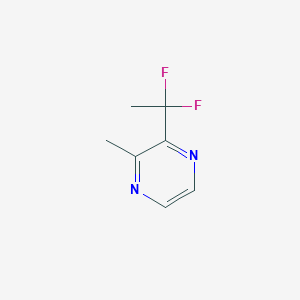
![(1-[Trifluoromethyl]cyclohexyl)benzene](/img/structure/B1390648.png)
